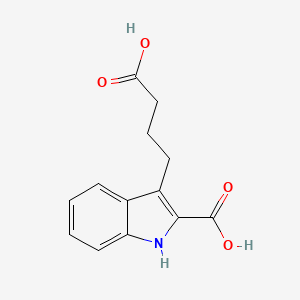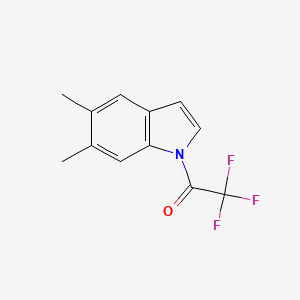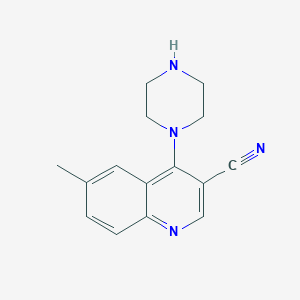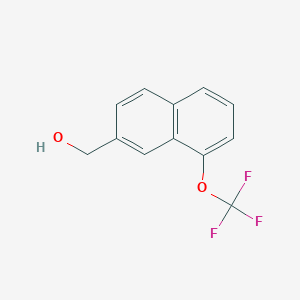
1-(Trifluoromethoxy)naphthalene-7-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(Trifluorométhoxy)naphtalène-7-méthanol est un composé chimique de formule moléculaire C12H9F3O2 et d'une masse molaire de 242,19 g/mol Il est caractérisé par la présence d'un groupe trifluorométhoxy lié à un cycle naphtalène, qui est en outre substitué par un groupe méthanol
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(Trifluorométhoxy)naphtalène-7-méthanol implique généralement l'introduction du groupe trifluorométhoxy dans le cycle naphtalène. Cela peut être réalisé par le biais de diverses réactions de trifluorométhoxylation. Les progrès récents en matière de réactifs de trifluorométhoxylation ont rendu la synthèse de ces composés plus accessible
Méthodes de production industrielle
Les méthodes de production industrielle du 1-(Trifluorométhoxy)naphtalène-7-méthanol ne sont pas bien documentées, mais elles impliquent probablement des versions évolutives des voies de synthèse utilisées en laboratoire. Le développement de procédés industriels efficaces et rentables est crucial pour la production à grande échelle de ce composé.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(Trifluorométhoxy)naphtalène-7-méthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthanol peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.
Substitution : Le groupe trifluorométhoxy peut participer à des réactions de substitution, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée et des réactifs spécifiques utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des conditions spécifiques employées. Par exemple, l'oxydation du groupe méthanol peut donner des dérivés de naphtaldéhyde ou d'acide naphtoïque, tandis que les réactions de substitution peuvent conduire à une variété de dérivés de naphtalène trifluorométhoxylés.
Applications De Recherche Scientifique
Le 1-(Trifluorométhoxy)naphtalène-7-méthanol a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Les propriétés chimiques uniques du composé en font un outil précieux dans les études biologiques, en particulier dans le développement de nouvelles sondes et d'agents d'imagerie.
Médecine : Ses propriétés thérapeutiques potentielles sont explorées, en particulier dans la conception de nouveaux médicaments et produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 1-(Trifluorométhoxy)naphtalène-7-méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhoxy peut influencer la réactivité et les propriétés de liaison du composé, ce qui en fait un outil précieux dans diverses applications chimiques et biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte spécifique dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding properties, making it a valuable tool in various chemical and biological applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Le 1-(Trifluorométhoxy)naphtalène-7-méthanol peut être comparé à d'autres composés similaires, tels que :
Trifluorométhoxybenzène : Un autre composé avec un groupe trifluorométhoxy, mais lié à un cycle benzène au lieu d'un cycle naphtalène.
Trifluorométhoxytoluène : Similaire au trifluorométhoxybenzène, mais avec un groupe méthyle lié au cycle benzène.
Trifluorométhoxynaphtalène : Un composé avec un groupe trifluorométhoxy lié à un cycle naphtalène, mais sans le groupe méthanol.
Le caractère unique du 1-(Trifluorométhoxy)naphtalène-7-méthanol réside dans son schéma de substitution spécifique, qui confère des propriétés chimiques et une réactivité distinctes par rapport à d'autres composés trifluorométhoxylés .
Propriétés
Formule moléculaire |
C12H9F3O2 |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
[8-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2 |
Clé InChI |
MIZIGEKDJFFXKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)

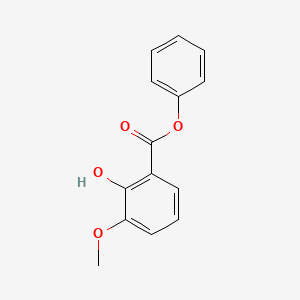

![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)

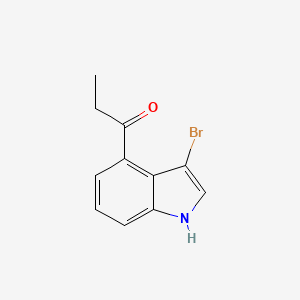


![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)

